N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure
The compound features a unique structure that includes:
- A 3,5-dimethoxyphenyl group.
- A thioacetamide moiety.
- A tetrahydro-cyclopenta[d]pyrimidine structure.
This structural complexity suggests a diverse range of interactions within biological systems.
Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The thioacetamide group may interact with thiol groups in enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound could influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Neurotransmitter Interaction : Given the dimethylaminoethyl group, there is potential for interaction with neurotransmitter systems, possibly affecting mood and cognition.
1. Anticancer Activity
Research has shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar thieno[2,3-d]pyrimidine frameworks demonstrated IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound VII | MDA-MB-231 | 27.6 |
Compound IX | A549 | 43 |
2. Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. While specific data for the target compound is limited, thieno[2,3-d]pyrimidine derivatives have shown promising results against various pathogens.
3. Neuropharmacological Effects
The presence of the dimethylamino group suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for effects on neurotransmitter systems and have shown promise in modulating mood disorders.
Case Studies
A series of studies explored the cytotoxicity of thieno[2,3-d]pyrimidine derivatives:
- Elmongy et al. (2022) synthesized several derivatives and assessed their activity against breast and lung cancer cells. They reported significant inhibition rates (up to 87%) at concentrations as low as 50 μM .
Future Directions
Further research is warranted to elucidate the full biological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the specific pathways influenced by this compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound’s efficacy and minimize toxicity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-24(2)8-9-25-18-7-5-6-17(18)20(23-21(25)27)30-13-19(26)22-14-10-15(28-3)12-16(11-14)29-4/h10-12H,5-9,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAHWXPGPMQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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